2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine
Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine is a chemical compound with the molecular formula C12H17FN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been found to be more selective towards ENT2 than ENT1 . This inhibition results in changes in the transport of nucleosides across the cell membrane .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. This can have downstream effects on nucleotide synthesis and the regulation of adenosine function
Pharmacokinetics
The compound is described as an oil , which could suggest it has lipophilic properties that may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of nucleoside transport across the cell membrane due to its interaction with ENTs . This can affect cellular processes that rely on nucleoside transport, such as nucleotide synthesis and adenosine regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine typically involves the reaction of 2-fluoroaniline with piperazine. The process can be summarized in the following steps:
Nucleophilic Substitution: 2-Fluoroaniline reacts with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c13-11-3-1-2-4-12(11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSURUIQFOWUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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